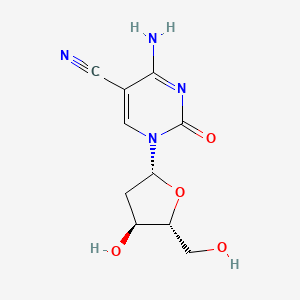![molecular formula C8H6BrNO2S B12835802 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)
3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of a thieno[3,2-b]pyrrole precursor. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic electronic materials and conductive polymers.
Wirkmechanismus
The mechanism of action of 3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a pyridine ring instead of a thieno ring.
Thieno[3,2-b]pyridine-6-carboxylic acid: Similar core structure but with different substituents.
Uniqueness
3-Bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thieno[3,2-b]pyrrole core. This combination of functional groups allows for diverse chemical modifications and potential biological activities .
Eigenschaften
Molekularformel |
C8H6BrNO2S |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO2S/c1-3-5(8(11)12)10-6-4(9)2-13-7(3)6/h2,10H,1H3,(H,11,12) |
InChI-Schlüssel |
AIKGKRKSYRMDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1SC=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)

![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)







